- Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalaneJournal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23,
Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

933-48-2 structure
Productnaam:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R,5R)-3,3,5-Trimethylcyclohexanol
- cis-3,3,5-Trimethylcyclohexanol
- cis-3,5,5-Trimethylcyclohexanol
- Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
- (+-)-cis-3,3,5-Trimethyl-cyclohexanol
- 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
- 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
- 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
- 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
- 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
- trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
- trans-3,3,5-trimethylcyclohexanol
- CY14WK72W0
- (1R-cis)-3,3,5-trimethylcyclohexanol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
- Cyclohexanol, 3,3,5-trimethyl-, cis-
- 3,3,5-Trimethylcyclohexanol, (1R-cis)-
- (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
- DSSTox_CID_27570
- DSSTox_RID_82426
- DSSTox_GSID_47570
- BRRVXFOKWJKTGG-JGVFFNPUSA-N
- Tox21_30258
- Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
- rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
- Trixanol
- rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
-
- MDL: MFCD00070479
- Inchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChI-sleutel: BRRVXFOKWJKTGG-SFYZADRCSA-N
- LACHT: CC1(C[C@@H](O)C[C@@H](C)C1)C
Berekende eigenschappen
- Exacte massa: 142.13600
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 118
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- XLogP3: 2.6
- Topologisch pooloppervlak: 20.2
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 0.8908 g/cm3 (25 ºC)
- Smeltpunt: 37.3 ºC
- Kookpunt: 202 ºC
- Vlampunt: 73.2±10.9 ºC,
- Brekindex: 1.4542 (589.3 nm 20 ºC)
- Oplosbaarheid: Slightly soluble (4.4 g/l) (25 º C),
- PSA: 20.23000
- LogboekP: 2.19350
- Oplosbaarheid: Not determined
- FEMA: 3962
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Beveiligingsinformatie
-
Symbool:
- Prompt:dangerous
- Gevaarverklaring: H303-H315-H318
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P312
- Code gevarencategorie: 36
- Veiligheidsinstructies: 39-26
- RTECS:GW0876000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Douanegegevens
- HS-CODE:2906199090
- Douanegegevens:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311038-0.05g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 0.05g |
$19.0 | 2023-09-05 | |
Enamine | EN300-311038-10.0g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 10.0g |
$32.0 | 2023-02-25 | |
Enamine | EN300-311038-5g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 5g |
$29.0 | 2023-09-05 | |
abcr | AB143317-25 g |
cis-3,3,5-Trimethylcyclohexanol, 96%; . |
933-48-2 | 96% | 25g |
€55.30 | 2023-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-1g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | ≥96% | 1g |
¥38.0 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-476053-25 g |
cis-3,3,5-Trimethylcyclohexanol, |
933-48-2 | 25g |
¥481.00 | 2023-07-10 | ||
Enamine | EN300-311038-0.25g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 0.25g |
$19.0 | 2023-09-05 | |
Chemenu | CM203356-500g |
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |
933-48-2 | 95% | 500g |
$337 | 2021-06-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0874-25G |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | >96.0%(GC) | 25g |
¥230.00 | 2024-04-15 | |
Enamine | EN300-311038-10g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 10g |
$32.0 | 2023-09-05 |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ; 72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
Referentie
- Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenolsSynthesis, 1981, (10), 794-6,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ; rt; 1 h, rt; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition MetalsJournal of Organic Chemistry, 2015, 80(16), 8134-8141,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcoholsBulletin of the Korean Chemical Society, 2000, 21(1), 128-130,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Lithium , Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
Referentie
- Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticlesTetrahedron, 2008, 64(8), 1847-1852,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
Referentie
- Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6Journal of Organic Chemistry, 1986, 51(14), 2655-61,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
Referentie
- Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcoholsBulletin of the Korean Chemical Society, 1997, 18(7), 689-690,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium carbonate , β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ; 16 h, rt
1.2 Reagents: Sodium borohydride ; rt
1.2 Reagents: Sodium borohydride ; rt
Referentie
- The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivativesBulletin of the Korean Chemical Society, 2006, 27(5), 783-785,
Productiemethode 9
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Referentie
- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketonesTetrahedron, 2006, 62(12), 2812-2819,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Referentie
- A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanesTetrahedron Letters, 1988, 29(9), 1069-70,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groupsBulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable AlcoholsJournal of Organic Chemistry, 1997, 62(9), 3019-3020,
Productiemethode 14
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
Referentie
- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketonesHeterocycles, 1988, 27(6), 1455-60,
Productiemethode 15
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether , Tridecane ; 72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
Referentie
- Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalaneBulletin of the Korean Chemical Society, 2010, 31(4), 840-844,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ; rt → 0 °C
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
Referentie
- Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug, China, , ,
Productiemethode 18
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- 1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcoholsBulletin of the Korean Chemical Society, 2000, 21(6), 659-661,
Productiemethode 20
Productiemethode 21
Reactievoorwaarden
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol , Nickel acetate , Sodium hydride Solvents: Tetrahydrofuran
Referentie
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Tetrahedron Letters,
1988,
29(12),
1383-4
,
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials
- Isophorone
- 2-Cyclohexen-1-ol,3,5,5-trimethyl-
- 3,3,5-trimethylcyclohexan-1-one
- (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Gerelateerde literatuur
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen secundaire alcoholen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Alcoholen en polyolen secundaire alcoholen
933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis) Gerelateerde producten
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Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol

Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek